5-(N-((3-(呋喃-2-基)吡嗪-2-基)甲基)磺酰胺基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

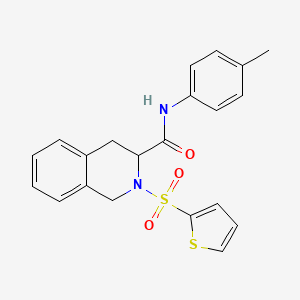

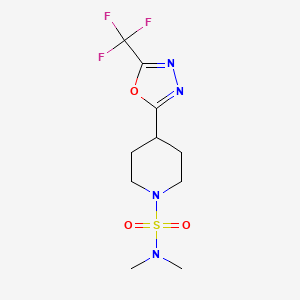

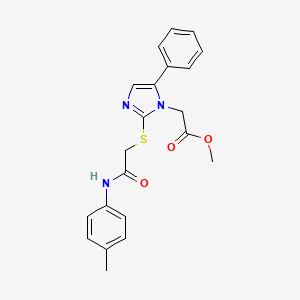

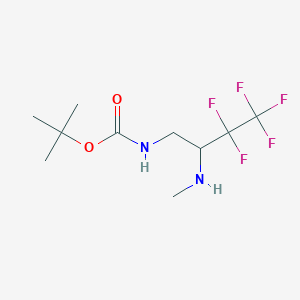

The compound “5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazine ring, a sulfamoyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazine rings, as well as the sulfamoyl and methoxybenzamide groups. The arrangement of these groups in the molecule could have significant effects on its properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .科学研究应用

Antibacterial Activity

Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into medicinal chemistry has led to the development of numerous innovative antibacterial agents. These compounds are crucial in the fight against microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal Applications

The furan moiety present in the compound has shown promising results in antifungal applications. Research indicates that furan derivatives can inhibit the growth of yeast-like fungi, such as Candida albicans, at certain concentrations. This opens up possibilities for the compound to be used in the treatment of fungal infections, which are a significant concern in immunocompromised patients .

Anti-Inflammatory and Analgesic Effects

Compounds containing furan rings have been reported to exhibit anti-inflammatory and analgesic effects. These properties make them potential candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory responses could be beneficial in treating chronic inflammatory diseases .

Anticancer Potential

Furan derivatives have been explored for their anticancer potential. The structural complexity and reactivity of the furan ring allow for interactions with various biological targets, which can be exploited in cancer therapy. The compound’s mechanism of action in this context would need to be studied further to determine its efficacy and safety in oncological applications .

Antiviral Properties

The furan ring is also associated with antiviral properties. Compounds with this structure have been used in the treatment of viral infections. The compound “5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide” could potentially be investigated for its effectiveness against specific viruses, contributing to the development of new antiviral drugs .

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of diverse medicinal agents. The furan ring, in particular, is a versatile moiety that can be transformed into a wide range of pharmacologically active compounds, making it valuable in drug discovery and development .

未来方向

属性

IUPAC Name |

5-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIDEZIDLUJGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)